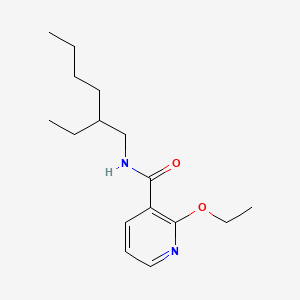

2-ethoxy-N-(2-ethylhexyl)nicotinamide

Description

2-Ethoxy-N-(2-ethylhexyl)nicotinamide is a nicotinamide derivative characterized by an ethoxy substituent at the 2-position of the pyridine ring and a 2-ethylhexyl group attached via an amide bond. Nicotinamide derivatives are widely studied for their biological activities, including enzyme modulation and receptor binding.

Properties

Molecular Formula |

C16H26N2O2 |

|---|---|

Molecular Weight |

278.396 |

IUPAC Name |

2-ethoxy-N-(2-ethylhexyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C16H26N2O2/c1-4-7-9-13(5-2)12-18-15(19)14-10-8-11-17-16(14)20-6-3/h8,10-11,13H,4-7,9,12H2,1-3H3,(H,18,19) |

InChI Key |

NVGFXILFSZVKPU-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)CNC(=O)C1=C(N=CC=C1)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Nicotinamide Derivatives

4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide

2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide

- Key Differences : Chlorine substitution at the 2-position and a hydroxyethyl-methylamide side chain.

- Functional Impact : The chlorine atom may alter electronic properties and binding affinity, while the hydroxyethyl group introduces hydrogen-bonding capacity, contrasting with the lipophilic 2-ethylhexyl chain in the target compound .

2-Ethylhexyl-Containing Compounds

Bis(2-ethylhexyl) Phthalate (DEHP)

- Structure : Features two 2-ethylhexyl groups esterified to phthalic acid.

- Comparison : While DEHP shares the 2-ethylhexyl group, its ester bonds are less stable than the amide bond in 2-ethoxy-N-(2-ethylhexyl)nicotinamide, leading to environmental persistence and endocrine-disrupting effects .

- Toxicity: DEHP is a known endocrine disruptor, raising concerns about reproductive and developmental toxicity, whereas amide derivatives like the target compound may exhibit reduced leaching and bioaccumulation risks .

Di(2-ethylhexyl) Adipate

2-Ethylhexyl Chloroformate

- Reactivity : A reactive intermediate used in chemical synthesis. The 2-ethylhexyl group here is part of a chloroformate ester, contrasting with the stable amide linkage in the target compound. Higher acute toxicity (AEGL-1 values: 0.11 ppm) limits its utility compared to pharmacologically oriented nicotinamides .

Other Amides with Alkyl Chains

2-Ethyl-N,N-Dimethylhexanamide

- Structure: A simple alkylamide with a dimethylamino group.

- This highlights the importance of the pyridine ring in the target compound’s bioactivity .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Key Substituents | Bond Type | LogP (Predicted) | Application | Toxicity Concerns |

|---|---|---|---|---|---|

| 2-Ethoxy-N-(2-ethylhexyl)nicotinamide | Ethoxy, 2-ethylhexylamide | Amide | ~3.5 (estimated) | Pharmaceuticals | Not well characterized |

| DEHP | Two 2-ethylhexyl esters | Ester | 7.5 | Plasticizer | Endocrine disruption |

| 4-Methoxy-N-[...]nicotinamide | Methoxy, trifluoromethyl-biphenyl | Amide | ~4.0 | Pharmacological agonist | Selective toxicity |

| 2-Ethylhexyl Chloroformate | Chloroformate ester | Ester | 2.8 | Chemical synthesis | High acute toxicity |

Table 2: Physicochemical Properties

| Compound | Molecular Weight | Water Solubility (mg/L) | Stability |

|---|---|---|---|

| 2-Ethoxy-N-(2-ethylhexyl)nicotinamide | ~292.4 | Low (estimated) | High (amide bond) |

| DEHP | 390.6 | 0.003 | Low (ester hydrolysis) |

| Di(2-ethylhexyl) Adipate | 370.5 | 0.1 | Moderate |

Research Findings and Implications

- Stability : The amide bond in 2-ethoxy-N-(2-ethylhexyl)nicotinamide likely confers greater hydrolytic stability compared to esters like DEHP, reducing environmental persistence .

- Bioactivity : Structural analogs (e.g., ) suggest nicotinamide derivatives with ethoxy/methoxy groups and lipophilic chains are promising for drug design, though substituent choice critically affects selectivity .

- Safety : While 2-ethylhexyl-containing esters raise toxicity concerns, amides may mitigate these risks, warranting further toxicological studies on the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.